Corchoionoside C
Overview
Description
Corchoionoside C is a natural product that belongs to the secondary metabolites of the Ericaceae family. It is a diterpene glycoside compound with the molecular formula C19H30O8 and a molar mass of 386.44 g/mol . This compound is a white solid, insoluble in water but soluble in organic solvents such as methanol and dichloromethane . It exhibits absorption peaks in the UV-Vis spectrum, making it useful for spectral analysis . This compound has garnered attention due to its antioxidant, anti-inflammatory, antibacterial, and anti-tumor activities .
Mechanism of Action
Target of Action
Corchoionoside C, an ionone glucoside, primarily targets the histamine release from rat peritoneal exudate cells . Histamine is a compound that is involved in local immune responses and acts as a neurotransmitter. By targeting the release of histamine, this compound can influence inflammatory responses and allergic reactions.
Mode of Action
This compound interacts with its targets by inhibiting the antigen-antibody reaction, which in turn reduces the release of histamine from rat peritoneal exudate cells . This interaction results in a decrease in inflammation and allergic reactions, as histamine is a key mediator in these processes.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the histamine release pathway. Histamine release is a part of the immune response and is triggered by an antigen-antibody reaction. By inhibiting this reaction, this compound can reduce the downstream effects of histamine release, such as inflammation and allergic reactions .
Result of Action
The primary result of this compound’s action is the inhibition of histamine release from rat peritoneal exudate cells . This leads to a reduction in inflammation and allergic reactions, as histamine is a key mediator in these processes.
Biochemical Analysis
Biochemical Properties
Corchoionoside C plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily inhibitory, as this compound has been shown to inhibit the antigen-antibody reaction . This suggests that it may interact with immune system proteins and enzymes involved in histamine release.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the antigen-antibody reaction, which in turn affects cell signaling pathways, gene expression, and cellular metabolism . This inhibition can prevent the release of histamine from rat peritoneal exudate cells , indicating a potential role in immune response regulation.
Preparation Methods
The extraction of Corchoionoside C primarily involves the use of rubber Cucurbitaceae plants. The process includes a series of separation and purification steps, such as chromatography and crystallization methods . The compound can also be isolated from Capparis spinosa . Industrial production methods are still under research, and the compound is typically prepared in laboratory settings for scientific studies .
Chemical Reactions Analysis
Corchoionoside C undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Corchoionoside C has a wide range of scientific research applications:
Comparison with Similar Compounds
Corchoionoside C is similar to other diterpene glycosides such as Corchoionoside A and Corchoionoside B . These compounds also exhibit histamine release inhibition and antioxidant activities . this compound is unique due to its specific molecular structure and the range of biological activities it exhibits .
Similar compounds include:
- Corchoionoside A
- Corchoionoside B
- Tinosinodane
- Tinosposinenside C
- Tinosineside A
- Tinosineside B
Properties
IUPAC Name |
(4S)-4-hydroxy-3,5,5-trimethyl-4-[(E,3S)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]cyclohex-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O8/c1-10-7-12(21)8-18(3,4)19(10,25)6-5-11(2)26-17-16(24)15(23)14(22)13(9-20)27-17/h5-7,11,13-17,20,22-25H,8-9H2,1-4H3/b6-5+/t11-,13+,14+,15-,16+,17+,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYRVCGNMNAFEK-PUVRWCMWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CC(C1(C=CC(C)OC2C(C(C(C(O2)CO)O)O)O)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)CC([C@]1(/C=C/[C@H](C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101316706 | |
Record name | Corchoionoside C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101316706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185414-25-9 | |
Record name | Corchoionoside C | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=185414-25-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Corchoionoside C | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185414259 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Corchoionoside C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101316706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is corchoionoside C?
A1: this compound is a naturally occurring megastigmane glycoside, a class of compounds derived from carotenoids. It is often found in various plant species. [, , , , , , , , , , , , , , , ]
Q2: What is the molecular formula and weight of this compound?
A2: this compound has a molecular formula of C16H28O8 and a molecular weight of 348.39 g/mol. [, , ]
Q3: How is this compound typically isolated and identified?
A3: Researchers often isolate this compound from plant extracts using various chromatographic techniques, including silica gel column chromatography, Sephadex LH-20 column chromatography, medium-pressure liquid chromatography (MPLC), high-performance liquid chromatography (HPLC), and combinations thereof. [, , , , , , , ] Structure elucidation typically involves spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). [, , , , , , , , , , , , , , ]
Q4: Has this compound been found in any specific plant species?
A4: Yes, this compound has been isolated and identified from various plant species, including Turpinia ternata [], Dioscorea persimilis [], Anoectochilus formosanus [], Cibotium barometz [], Ajuga salicifolia [], Clausena lansium [], Euscaphis japonica [], Peperomia obtusifolia [], Hibiscus sabdariffa [], Sinomenium acutum [], Citrus paradisi [], Mallotus milliettii [], Zehneria scabra [], Tinospora sinensis [], Capparis spinosa [], Dendrobium primulinum [], Mosla chinensis [], Dendrobium polyanthum [], Lactuca sativa [], Juniperus horizontalis [], and Equisetum debile [].
Q5: What biological activities have been reported for this compound?
A5: While research is ongoing, this compound has shown potential in several areas:
- Anti-inflammatory Activity: A study using in silico docking simulations suggested that this compound might inhibit the cyclooxygenase-2 (COX-2) enzyme, a key player in inflammation. []
- Anti-cancer Activity: Research indicates that this compound, alongside other compounds isolated from Sinomenium acutum, may inhibit the proliferation and migration of glioblastoma cells. []
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